4-Amino-3-(2-methoxyethoxy)-benzamide

Übersicht

Beschreibung

4-Amino-3-(2-methoxyethoxy)-benzamide is an organic compound with a complex structure that includes an amino group, a methoxyethoxy group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-methoxyethoxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-(2-methoxyethoxy)benzoic acid, is nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 4-amino-3-(2-methoxyethoxy)benzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 4-position serves as a nucleophile, facilitating substitution reactions. Key examples include:

Reaction with Acyl Chlorides

4-Amino-3-(2-methoxyethoxy)-benzamide reacts with acyl chlorides to form secondary amides. For instance, in analogous compounds, methyl 4-amino-2-methoxybenzoate reacts with acyl chlorides (e.g., benzoyl chloride) in dimethylformamide (DMF) with triethylamine to yield substituted amides .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Acyl chlorides (RCOCl) | DMF, triethylamine, RT | N-acylated benzamide derivatives |

Alkylation

The amino group can undergo alkylation with alkyl halides (e.g., methyl iodide) under basic conditions. For example, similar benzamides react with methyl iodide in ethanol to form N-alkylated products .

Amide Bond Formation and Acylation

The compound participates in amide bond-forming reactions, often mediated by coupling agents:

Schotten-Baumann Reaction

Reaction with benzylamine or cyclic amines (e.g., piperidine) in the presence of dicyclohexylcarbodiimide (DCC) yields N-substituted benzamides. For example:

| Reactant | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC | N-benzyl-4-(2-methoxyethoxy)benzamide | ~70–85% |

Condensation Reactions

The amino group and methoxyethoxy substituent enable condensation with carbonyl compounds:

Reaction with Isothiocyanates

In a study on structurally related benzamides, the amino group reacts with benzoyl isothiocyanate to form thiourea intermediates, which cyclize to pyrazole derivatives under reflux with hydrazine hydrate .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl isothiocyanate | Ethanol, KOH, reflux | Thiourea intermediates → Pyrazoles |

Hydrolysis and Stability

The methoxyethoxy group and amide bond exhibit stability under acidic/basic conditions:

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl or NaOH at elevated temperatures. For example, analogous esters hydrolyze to carboxylic acids in basic ethanol .

Electrophilic Aromatic Substitution

The electron-donating methoxyethoxy group directs electrophiles to the para and ortho positions. Potential reactions include:

Nitration

Nitration with HNO₃/H₂SO₄ would occur at the 5-position (para to the methoxyethoxy group). A related 4-methoxybenzamide derivative undergoes nitration at the para position with 70% yield .

Sulfonation

Sulfonation with fuming H₂SO₄ would similarly target the 5-position, as seen in sulfonamide-bearing benzamides .

Biological Interactions

While not a chemical reaction per se, the compound’s bioactivity involves non-covalent interactions:

Enzyme Inhibition

Benzamide derivatives inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) via hydrogen bonding and π-stacking. For example, novel benzamides show AChE inhibition with Ki values of 8.91–34.02 nM .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. It is utilized in creating derivatives that exhibit varied chemical properties.

Biology

- Biochemical Probes : Research has explored its potential as a biochemical probe for studying biological systems. Its ability to interact with specific molecular targets makes it useful for understanding enzyme functions and cellular pathways.

Medicine

- Therapeutic Potential : Investigations have been conducted into its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Industry

- Specialty Chemicals Development : The compound is also being explored for its utility in developing specialty chemicals and materials, where its unique properties can be harnessed for specific applications.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of 4-Amino-3-(2-methoxyethoxy)-benzamide exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as therapeutic agents.

- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation markers in vitro, highlighting its promise for treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-Amino-3-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-3-(2-methoxyethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

4-Amino-3-(2-ethoxyethoxy)-benzamide: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

4-Amino-3-(2-methoxyethoxy)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

4-Amino-3-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure and Properties

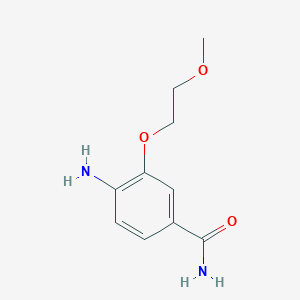

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-amino-3-(2-methoxyethoxy)benzamide

- Molecular Formula : CHNO

- Molecular Weight : 223.28 g/mol

This compound features an amino group, a benzamide moiety, and a methoxyethoxy side chain, which contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. Specifically, compounds in this class have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Ebola virus. For instance, related benzamide derivatives have been reported to inhibit HBV replication with IC values in the low micromolar range .

Anticancer Potential

Research has demonstrated that compounds containing the benzamide structure can act as potent inhibitors of various cancer cell lines. A study focusing on the SAR of 4-(aminomethyl)benzamides revealed significant cytotoxicity against several solid tumor cell lines, with some derivatives achieving over 90% inhibition at concentrations as low as 10 nM against receptor tyrosine kinases like EGFR .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication or cancer cell proliferation.

- Receptor Interaction : It can bind to receptor tyrosine kinases, inhibiting their activity and leading to reduced cell growth.

- Apoptosis Induction : Some studies suggest that it may promote apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly affects potency.

- Chain Length Variations : Altering the length and branching of the side chain can improve solubility and bioavailability.

Table 1: Comparative Biological Activity of Related Benzamide Derivatives

| Compound Name | Target Virus/Cancer Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HBV | 1.99 | Inhibition of viral replication |

| CBS1118 | Ebola Virus | <10 | Entry inhibition |

| IMB-0523 | HBV | 1.99 (wild-type) | A3G level increase |

| Tris-benzamides | Breast Cancer | <10 | Receptor tyrosine kinase inhibition |

Case Studies

- Ebola Virus Inhibition : A study highlighted the efficacy of certain benzamide derivatives in inhibiting Ebola virus entry into host cells, demonstrating potential for therapeutic development against filoviruses .

- Anti-HBV Activity : Another research project focused on the synthesis and evaluation of benzamide derivatives against HBV, revealing promising results for drug-resistant strains .

Eigenschaften

IUPAC Name |

4-amino-3-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQOEZOZXWPEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.